2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a methyl group at the 3-position and an ethylamine group at the 2-position. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of hydrazine with acetic acid to form acetylhydrazine. This intermediate then reacts with formamide to yield 3-methyl-1,2,4-triazole. The final step involves the alkylation of 3-methyl-1,2,4-triazole with ethylamine under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group or the ethylamine group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound without the methyl and ethylamine substituents.
3-Methyl-1,2,4-triazole: Similar structure but lacks the ethylamine group.
2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine: Similar structure but without the methyl group.
Uniqueness
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is unique due to the presence of both the methyl group and the ethylamine group, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding interactions and specificity in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-5-8-7-4-9(5)3-2-6/h4H,2-3,6H2,1H3 |
InChI Key |
IIMUPZAEZQFHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.